

An In-Depth Technical Guide to Fluorescein-PEG5-NHS Ester

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Compound of Interest

Compound Name: *Fluorescein-PEG5-NHS ester*

Cat. No.: *B11828659*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fluorescein-PEG5-NHS ester**, a key reagent in bioconjugation and drug development. This document details its chemical properties, and applications, and provides experimental protocols for its use.

Core Concepts: Structure and Function

Fluorescein-PEG5-NHS ester is a fluorescent labeling reagent that combines the spectral properties of fluorescein with the specificity of an N-hydroxysuccinimide (NHS) ester for primary amines.^{[1][2]} The molecule consists of three key components:

- **Fluorescein:** A widely used fluorophore that emits green light, enabling the detection and quantification of labeled molecules.
- **PEG5 (Polyethylene Glycol, 5 units):** A flexible, hydrophilic spacer that increases the solubility of the conjugate and minimizes steric hindrance, improving accessibility to the target molecule.
- **NHS Ester:** A reactive group that readily forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.^{[3][4][5]}

This tripartite structure makes **Fluorescein-PEG5-NHS ester** a versatile tool for attaching a fluorescent tag to a wide range of biomolecules, facilitating research in areas such as protein

tracking, immunoassays, and drug delivery.[2][6] It is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Quantitative Data

The key quantitative properties of **Fluorescein-PEG5-NHS ester** are summarized in the table below for easy reference and comparison.

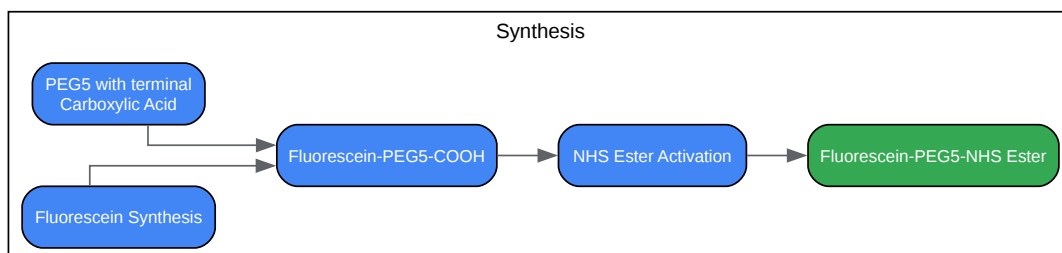
Property	Value	Reference
Molecular Weight	795.81 g/mol	[7][8][9]
Chemical Formula	C ₃₈ H ₄₁ N ₃ O ₁₄ S	[1][9]
CAS Number	2353409-62-6	[1]
Excitation Wavelength (λ _{ex})	~494 nm (for Fluorescein)	[10]
Emission Wavelength (λ _{em})	~518 nm (for Fluorescein)	[10]
Solubility	Soluble in DMSO and DMF	[5]

Synthesis and Reaction Mechanism

While a detailed, step-by-step synthesis protocol for the entire **Fluorescein-PEG5-NHS ester** molecule is not readily available in the public domain, the general synthetic pathway can be inferred from established chemical principles. The process logically involves the synthesis of fluorescein, its conjugation to a PEG5 linker bearing a terminal carboxylic acid, and the subsequent activation of the carboxyl group with N-hydroxysuccinimide.

The core reaction mechanism for the application of **Fluorescein-PEG5-NHS ester** in bioconjugation is the nucleophilic acyl substitution of the NHS ester by a primary amine. This reaction is highly efficient and selective for primary amines at a slightly alkaline pH.[3][4][5]

Inferred Synthesis Pathway of Fluorescein-PEG5-NHS Ester

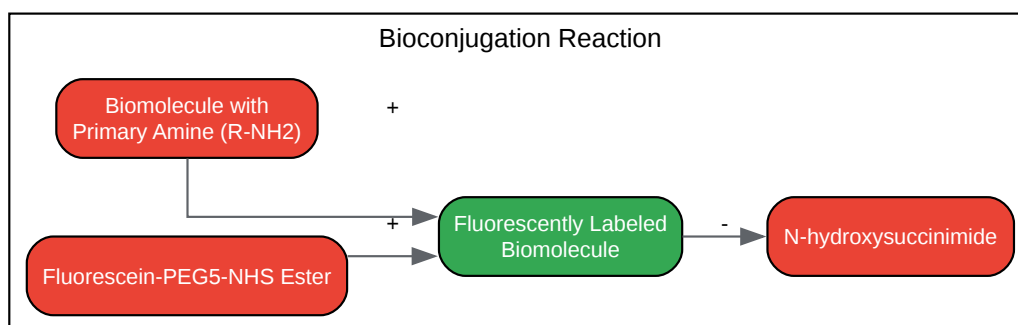


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A logical pathway for the synthesis of **Fluorescein-PEG5-NHS ester**.

The reaction of the NHS ester with a primary amine on a target biomolecule proceeds via a stable amide bond formation, releasing N-hydroxysuccinimide as a byproduct.^{[5][10]}

Reaction of Fluorescein-PEG5-NHS Ester with a Primary Amine



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The reaction mechanism of NHS ester with a primary amine.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Fluorescein-PEG5-NHS ester**.

General Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

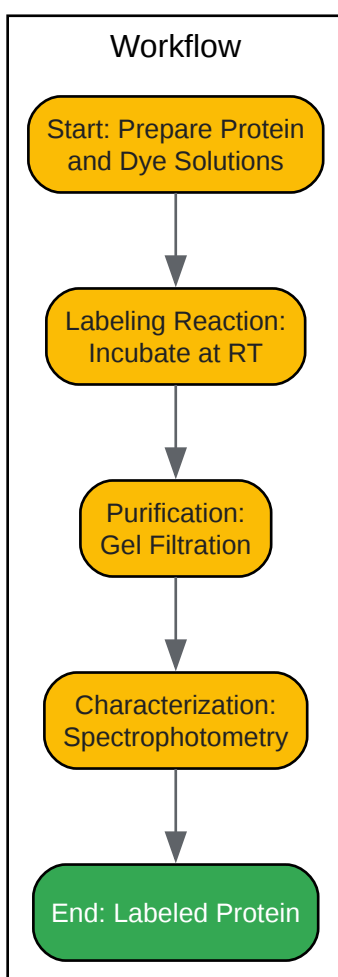
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **Fluorescein-PEG5-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 8.3-8.5[11]
- Purification column (e.g., Sephadex G-25)[12]
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 2.5 mg/mL.[13] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[12]
- Prepare the Dye Stock Solution: Immediately before use, dissolve the **Fluorescein-PEG5-NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12][14]
- Labeling Reaction: While gently vortexing the protein solution, add the dye stock solution dropwise. A typical molar ratio of dye to protein is 10:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.[12][14]

- Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[12] Collect the fractions containing the labeled protein.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).

Experimental Workflow for Protein Labeling



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A typical workflow for labeling proteins with **Fluorescein-PEG5-NHS ester**.

Important Considerations

- pH: The reaction is pH-dependent, with an optimal range of 7.2-8.5.[5] Higher pH increases the rate of hydrolysis of the NHS ester.[5]
- Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[12]
- Storage: **Fluorescein-PEG5-NHS ester** is moisture-sensitive. Store it at -20°C with a desiccant.[7] Prepare stock solutions in anhydrous DMF or DMSO immediately before use and do not store them for extended periods.[10]

Conclusion

Fluorescein-PEG5-NHS ester is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its well-defined chemical properties and straightforward reaction mechanism make it an invaluable reagent for researchers in a wide range of scientific disciplines. By following the protocols and considerations outlined in this guide, scientists can effectively utilize this compound to advance their research in drug development and beyond.

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